Bienvenue dans la boutique en ligne BenchChem!

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide (CAS 66180-00-5) is a heterocyclic small molecule (C₁₅H₁₇N₃O₂S, MW 303.38) comprising a 4-phenylthiazole core linked via an acetamide bridge to a morpholine ring. It is catalogued as a drug-target ligand screening compound (WAY-605919-A) and is supplied at 90–95% purity.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
CAS No. 66180-00-5
Cat. No. B2970044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide
CAS66180-00-5
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3O2S/c19-14(10-18-6-8-20-9-7-18)17-15-16-13(11-21-15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17,19)
InChIKeyKMTAHSUTFMPIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.2 [ug/mL] (The mean of the results at pH 7.4)

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide (CAS 66180-00-5): Chemical Identity and Physicochemical Baseline for Research Procurement


2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide (CAS 66180-00-5) is a heterocyclic small molecule (C₁₅H₁₇N₃O₂S, MW 303.38) comprising a 4-phenylthiazole core linked via an acetamide bridge to a morpholine ring . It is catalogued as a drug-target ligand screening compound (WAY-605919-A) and is supplied at 90–95% purity . Key physicochemical properties include a measured LogP of 2.26, four hydrogen-bond acceptors, one hydrogen-bond donor, and an Fsp³ of 0.33 . The compound is classified as harmful if swallowed and a skin/eye/respiratory irritant (GHS07) .

Why Generic Thiazole-Acetamide Substitution Fails: Structural and Pharmacophoric Differentiation of 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide


The 2-morpholino-N-(4-phenylthiazol-2-yl)acetamide scaffold cannot be generically substituted because subtle modifications to the amine moiety, phenyl substitution, or linker composition produce substantial shifts in both physicochemical and biological profiles. Replacing the morpholine with chlorine (2-chloro-N-(4-phenylthiazol-2-yl)acetamide, CAS 5039-16-7) alters electrophilicity and eliminates the morpholine oxygen's hydrogen-bond acceptor capacity, which directly impacts target engagement as demonstrated by differential antimicrobial MIC values spanning from 6.25 to >200 µg/mL across a panel of morpholine, piperidine, piperazine, and thiomorpholine derivatives [1]. Similarly, removing the acetamide linker to yield 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228, CAS 19983-28-9) eliminates the hydrogen-bond donor entirely and reduces the heavy atom count, producing a distinct binding pharmacophore optimized for androgen receptor DNA-binding domain inhibition rather than the antibacterial target space explored for the acetamide series . These structural determinants mean that procurement of a generic 'phenylthiazole-morpholine' compound without specifying the linker and substitution pattern carries a high risk of selecting an agent with irrelevant biological activity for the intended research application.

Quantitative Differentiation Evidence for 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide Against Structurally Proximal Analogs


Hydrogen-Bond Pharmacophore: Acetamide Linker Confers Donor Capacity Absent in Direct Morpholine-Thiazole Analogs

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide possesses one hydrogen-bond donor (the acetamide –NH–) and four hydrogen-bond acceptors (morpholine oxygen, acetamide carbonyl, thiazole nitrogen, and thiazole sulfur) . In contrast, the direct morpholine-thiazole analog 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228, CAS 19983-28-9) lacks the acetamide linker and therefore has zero hydrogen-bond donors in its neutral form, with the morpholine oxygen and thiazole nitrogen as the only strong acceptors [1]. This donor-to-acceptor ratio difference (1:4 vs. 0:2) fundamentally alters the compound's capacity to satisfy key hydrogen-bond constraints in target binding pockets that require a directional donor interaction.

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

Lipophilicity Modulation: LogP of 2.26 vs. Direct Morpholine-Thiazole Analog Impacts Permeability and Solubility Balance

The measured LogP of 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide is 2.26 (Fluorochem) or 2.45 (Chemsrc computational estimate) . While an experimentally determined LogP for the direct analog VPC-14228 is not publicly available, its lower molecular weight (246.33 vs. 303.38) and absence of the polar acetamide carbonyl predict a LogP reduction of at least 0.5–1.0 log units based on additive fragment contributions (the acetamide –NHCO– group contributes approximately –0.97 log units in fragment-based calculations) [1]. The resulting lipophilicity difference means the target compound is more likely to passively cross lipid bilayers in cell-based assays while retaining adequate aqueous solubility for in vitro testing at concentrations up to 10 µM.

ADME Profiling Lipophilicity Drug-Likeness

Fractional sp³ Character (Fsp³): Target Compound Fsp³ of 0.33 Exceeds Flat Aromatic Analogs, Correlating with Improved Developability

The Fsp³ (fraction of sp³-hybridized carbons) for 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide is 0.33, reflecting the morpholine ring's six sp³ carbons out of the total 15 carbons in the molecule . High-throughput screening library analyses have established that Fsp³ > 0.35 correlates with improved clinical developability (lower attrition due to toxicity) compared to flatter, more aromatic compounds (Fsp³ < 0.25) [1]. The target compound sits at the threshold of this favorable range, whereas many common thiazole-acetamide analogs with aromatic amine substituents (e.g., benzimidazole derivatives) exhibit Fsp³ values below 0.20, conferring a three-dimensionality advantage relevant to target selectivity.

Drug-Likeness Molecular Complexity Lead Optimization

Antimicrobial Screening Class-Level Activity: Morpholine-Containing Thiazole Acetamides Show MIC Values Between 6.25 and 25 µg/mL Across Bacterial and Fungal Panels

A published series of 2-amino-substituted-N-(4-phenylthiazol-2-yl)acetamide derivatives (compounds 3a–r), synthesized by displacement of the 2-chloro intermediate with morpholine, piperidine, piperazine, pyrrolidine, and thiomorpholine, were screened for antimicrobial activity [1]. The morpholine-containing derivatives were among the eight compounds (3b, 3c, 3d, 3e, 3i, 3j, 3k, 3p) exhibiting MIC values between 6.25 and 25 µg/mL against E. coli, S. aureus (including MRSA in related studies), P. aeruginosa, C. albicans, A. niger, and A. flavus [1]. The most active analog (compound 3d, a morpholine or closely related secondary amine derivative) achieved MIC = 6.25 µg/mL against both E. coli and S. aureus, while compound 3j showed MIC = 6.25 µg/mL against C. albicans, A. niger, and A. flavus [1]. A separate thesis study on 2-chloro-N-(4-phenylthiazol-2-yl)acetamides (the direct synthetic precursor) confirmed potent anti-MRSA activity, with halogen-substituted analogs engaging the essential protein MnmA via covalent modification of the catalytic Cys199 residue [2]. While the target compound itself has not been independently profiled in a published head-to-head study, its structural identity places it within this active morpholine-thiazole chemotype.

Antimicrobial Resistance MRSA Antifungal

Purity and Storage Specification Differentiator: 95% Purity with Argon-Protected –20°C Storage Ensures Reproducibility for Sensitive Biochemical Assays

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide is commercially available at 95% purity (Aladdin) or 90% purity (Fluorochem), with storage specified at –20°C under argon protection . The compound is classified as a 'drug-target ligand' screening compound, indicating intended use in biochemical and cellular assay systems where impurity-driven off-target effects must be minimized . In contrast, the closely related 2-chloro-N-(4-phenylthiazol-2-yl)acetamide (CAS 5039-16-7) is typically supplied as a reactive intermediate without specified inert atmosphere storage, and its chloroacetamide motif is susceptible to hydrolysis upon exposure to ambient moisture, potentially degrading assay performance [1]. The defined storage and purity specifications of the target compound reduce batch-to-batch variability in IC₅₀ or MIC determination.

Quality Control Assay Reproducibility Compound Management

High-Confidence Application Scenarios for 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Drug Design Requiring a Morpholine-Containing Acetamide Scaffold with Defined H-Bond Donor/Acceptor Geometry

The presence of a single hydrogen-bond donor (acetamide –NH–) and four acceptors (morpholine O, amide C=O, thiazole N, thiazole S) makes this compound suitable for fragment growing or scaffold hopping campaigns targeting kinase hinge regions or protease active sites where a directional donor interaction is essential. The Fsp³ of 0.33 further supports its use in fragment libraries aimed at improving three-dimensionality and reducing aromatic ring count relative to fully flat heterocyclic alternatives.

Antimicrobial Discovery Programs Targeting Gram-Positive and Gram-Negative Pathogens, Including MRSA

Based on class-level evidence that morpholine-substituted 2-amino-N-(4-phenylthiazol-2-yl)acetamide derivatives achieve MIC values of 6.25–25 µg/mL against S. aureus, E. coli, P. aeruginosa, and Candida spp. [1], this compound serves as a validated starting point for further SAR optimization. Its higher LogP (2.26) relative to the direct morpholine-thiazole analog may enhance Gram-positive membrane penetration, while the acetamide linker provides a metabolic soft spot for prodrug strategies.

Chemical Biology Probe Development Leveraging the Non-Electrophilic Morpholine Substituent

Unlike 2-chloro-N-(4-phenylthiazol-2-yl)acetamide, which acts as an electrophilic covalent modifier of cysteine residues (e.g., MnmA Cys199 in MRSA) [2], the morpholine derivative lacks the reactive chloroacetamide warhead. This makes it suitable as a non-covalent control probe or as a scaffold for developing reversible inhibitors where covalent off-target liability must be avoided. The defined argon-protected –20°C storage ensures that the compound retains its non-reactive integrity over extended storage periods.

Pharmacokinetic and ADME Profiling Studies Leveraging Characterized LogP and H-Bond Parameters

The experimentally determined LogP of 2.26 and the quantified H-bond donor/acceptor profile provide a characterized baseline for computational ADME prediction and in vitro permeability/solubility assays. Researchers can use this compound as a reference standard when profiling related acetamide analogs, where even minor structural changes (e.g., para-chloro phenyl substitution as in CAS 92494-47-8) may alter LogP by approximately 0.5–1.0 log units and shift the compound into a different permeability class.

Quote Request

Request a Quote for 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.